N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-chlorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c17-11-2-4-12(5-3-11)19-16(21)15(20)18-8-10-1-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNZCBRFZDOESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-chlorophenyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its chemical properties, biological activities, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN2O2 |
| Molecular Weight | 306.78 g/mol |
| LogP | 4.17 |
| Polar Surface Area | 36.80 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Research indicates that compounds structurally related to this compound often interact with various biological targets, including protein kinases. For instance, similar benzodioxole derivatives have shown high selectivity for Src family kinases (SFKs), which are implicated in cancer progression . This selectivity suggests that the compound may exhibit anti-cancer properties by inhibiting key signaling pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. For example, a derivative with a similar structure demonstrated significant inhibition of tumor growth in xenograft models through oral dosing, indicating promising pharmacokinetics and bioavailability .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts. Inhibition of SFKs has been linked to reduced tumor growth and improved survival rates in preclinical models of aggressive cancers . The structural features of this compound may facilitate similar interactions.
Case Studies
- In Vivo Studies : A study involving analogs of this compound showed that they could significantly inhibit the growth of c-Src-transfected 3T3 fibroblast xenografts. The results indicated a strong correlation between compound structure and biological efficacy .
- Pharmacokinetics : Another research highlighted that compounds with similar moieties exhibited excellent pharmacokinetic profiles, including favorable half-lives and bioavailability after oral administration. This suggests that this compound may also possess advantageous pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Functional Analogues
QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl]ethanediamide)
- Structural Differences: QOD replaces the 4-chlorophenyl group with a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl substituent.
- Biological Activity: Both compounds target falcipain-2, as evidenced by their placement in molecular dynamics simulations. QOD’s tetrahydroquinoline group may improve binding affinity due to complementary interactions with hydrophobic pockets in falcipain-2 .
2-(H-1,3-Benzodioxol-5-yl)-N-[(4-Chlorophenyl)methyl]ethan-1-amine Hydrochloride (5c.HCl)
- Structural Differences : This compound features an ethanamine backbone instead of ethanediamide, reducing hydrogen-bonding capacity.
- Synthesis and Yield : Synthesized in 85% yield via reductive amination, highlighting efficient routes for benzodioxol-4-chlorophenyl hybrids .
- Biological Activity : Unlike the diamide derivative, 5c.HCl is reported in antibacterial studies, suggesting that the diamide/amine functional group dichotomy influences target specificity.
Comparative Analysis Table
Research Findings and Implications
- Falcipain-2 Binding: Molecular simulations position both the target compound and QOD within falcipain-2’s active site. The 4-chlorophenyl group may engage in halogen bonding with cysteine residues, while QOD’s tetrahydroquinoline moiety could exploit hydrophobic interactions .
- antibacterial) .
- Synthetic Accessibility : The high yield of 5c.HCl (85%) suggests that benzodioxol-4-chlorophenyl hybrids can be synthesized efficiently, though diamide derivatives may require more complex coupling strategies .
Q & A
Q. What are the standard protocols for synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-chlorophenyl)ethanediamide?
- Methodological Answer: The synthesis typically involves multi-step organic reactions:
Benzodioxole precursor preparation : Start with 1,3-benzodioxol-5-ylmethanol, which is reacted with oxalyl chloride to form the acyl chloride intermediate.
Amide coupling : React the intermediate with 4-chlorobenzylamine under controlled conditions (e.g., using coupling agents like EDC/HOBt in DMF at 0–25°C).
Purification : Use column chromatography or HPLC to isolate the final product .
Key considerations include temperature control, solvent polarity, and stoichiometric ratios to minimize side products.
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer: Structural elucidation employs:
- Single-crystal X-ray diffraction (XRD) : Refinement using SHELX programs (e.g., SHELXL for small-molecule crystallography) to resolve bond lengths, angles, and torsional conformations .
- NMR spectroscopy : and NMR to confirm functional groups (e.g., benzodioxole protons at δ 6.7–6.9 ppm, amide protons at δ 8.1–8.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated : 333.06 g/mol) .
Q. What are the primary physicochemical properties relevant to its stability in biological assays?
- Methodological Answer: Key properties include:
| Property | Value/Description | Method |
|---|---|---|
| Solubility | Low in water; moderate in DMSO/DMF | Shake-flask method |
| Melting Point | 180–185°C | Differential scanning calorimetry |
| LogP | ~2.8 (predicts moderate lipophilicity) | HPLC-derived retention times |
| Stability tests under varying pH (2–12) and temperatures (4–37°C) are critical for assay design . |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer: Use Design of Experiments (DOE) to assess variables:
- Catalysts : Test coupling agents (e.g., HATU vs. EDC) for amide bond efficiency.
- Solvent effects : Compare polar aprotic solvents (DMF, DCM) on reaction kinetics.
- Temperature : Optimize between 0°C (slow kinetics, fewer side reactions) and room temperature (faster but lower selectivity) .
Advanced monitoring tools like in-situ FTIR or HPLC-MS track intermediate formation .
Q. How can contradictory data in pharmacological studies (e.g., receptor binding vs. in vivo efficacy) be resolved?
- Methodological Answer: Address discrepancies through:
- Target validation : Use CRISPR/Cas9 knockout models to confirm receptor specificity (e.g., serotonin 5-HT or dopamine D).
- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation pathways conflicting with in vivo results .
- Computational docking : Compare binding poses in homology models (e.g., AutoDock Vina) to experimental IC values .
Q. What strategies are effective for identifying biological targets of this compound?
- Methodological Answer: Combine:
- Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates.
- Phage display libraries : Screen for peptide motifs with high binding affinity .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., NF-κB or MAPK pathways) .
Q. How does the benzodioxole moiety influence its pharmacokinetic profile?
- Methodological Answer: The benzodioxole group enhances:
- Metabolic resistance : The methylenedioxy bridge slows cytochrome P450-mediated oxidation compared to unsubstituted aromatics .
- Blood-brain barrier penetration : LogP ~2.8 and low hydrogen-bond donor count favor CNS uptake .
Validate via PAMPA-BBB assays and LC-MS quantification in rodent brain homogenates .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational LogP predictions and experimental solubility data?
- Methodological Answer:
- Re-evaluate force fields : Compare results from Molinspiration (empirical) vs. COSMO-RS (quantum-mechanical) models.
- Solvate formation : Use powder XRD to detect crystalline vs. amorphous forms affecting solubility .
- Ionization potential : Measure pKa via potentiometric titration; ionizable groups (e.g., amide) alter LogP in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
